molecular formula C21H21N3O2 B11458745 Isopropyl 2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Isopropyl 2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11458745
M. Wt: 347.4 g/mol
InChI Key: DDJLOVIJRNKTOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Elucidation and Nomenclature

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name derives from the parent pyrimido[1,2-a]benzimidazole system, a bicyclic structure formed by fusing a pyrimidine ring to the α-position of a benzimidazole moiety. The "1,4-dihydro" designation indicates partial saturation at positions 1 and 4 of the pyrimidine ring, while substituents are specified as follows:

  • 2-Methyl : A methyl group (-CH₃) at position 2 of the pyrimidine ring
  • 4-Phenyl : A phenyl group (-C₆H₅) at position 4 of the pyrimidine ring
  • 3-Carboxylate : An isopropyl ester (-COOCH(CH₃)₂) at position 3 of the benzimidazole component

The molecular formula, C₂₁H₂₃N₄O₂ , accounts for:

  • 21 carbon atoms (11 from the fused core, 6 from phenyl, 3 from isopropyl, 1 from methyl)
  • 23 hydrogen atoms (accounting for aromatic, aliphatic, and ester hydrogens)
  • 4 nitrogen atoms (2 from benzimidazole, 2 from pyrimidine)
  • 2 oxygen atoms from the ester functionality

This aligns with mass spectrometric data for related polycyclic systems, where molecular ion peaks correspond to calculated exact masses.

Crystallographic Characterization and X-ray Diffraction Studies

While direct crystallographic data for this specific compound remains unpublished, analogous benzoimidazo[1,2-a]pyrimidine derivatives exhibit monoclinic crystal systems with space group P2₁/c. Key anticipated structural features include:

Parameter Expected Range
Unit Cell (Å) a = 12–15, b = 5–7, c = 10–12
β Angle (°) 90–110
Z Value 4

The dihydro pyrimidine ring likely adopts a boat conformation to minimize steric strain between the 2-methyl and 4-phenyl substituents. Intermolecular π-π stacking between phenyl groups and benzimidazole systems would contribute to crystal lattice stability, as observed in similar fused heterocycles.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR Predictions (400 MHz, CDCl₃):

  • Aromatic Protons : Multiplet at δ 7.2–8.1 ppm (9H from benzimidazole and phenyl)
  • Dihydro Pyrimidine Protons :
    • H1: Doublet of doublets at δ 4.8–5.2 ppm (J = 6–8 Hz)
    • H4: Doublet at δ 3.9–4.3 ppm (J = 6 Hz)
  • Methyl Groups :
    • Pyrimidine-CH₃: Singlet at δ 2.5–2.7 ppm
    • Isopropyl-CH(CH₃)₂: Septet at δ 5.1 ppm (1H) with doublets at δ 1.2–1.4 ppm (6H)

¹³C NMR Predictions (100 MHz, CDCl₃):

  • Carbonyl Carbon : δ 168–170 ppm
  • Aromatic Carbons : δ 115–145 ppm cluster
  • Aliphatic Carbons :
    • Pyrimidine-CH₃: δ 20–22 ppm
    • Isopropyl-CH: δ 68–70 ppm
    • Isopropyl-CH₃: δ 21–23 ppm

These patterns mirror those reported for structurally related imidazo[1,2-a]pyrimidine derivatives.

Infrared (IR) Absorption Profile

Critical vibrational modes are anticipated as follows:

Bond/Vibration Wavenumber (cm⁻¹) Assignment
C=O stretch 1730–1750 Ester carbonyl
C-N stretch 1240–1280 Benzimidazole ring
C-H bend 1450–1600 Aromatic skeletal
N-H stretch 3200–3300 (If present) Secondary amine

The absence of broad N-H stretches above 3300 cm⁻¹ would confirm full aromatic conjugation in the benzimidazole system.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) would likely produce:

m/z Relative Intensity Fragment Ion
367.2 100% [M]⁺
308.1 45% [M - COOCH(CH₃)₂]⁺
231.0 30% [M - C₆H₅ - COOCH(CH₃)₂]⁺
91.0 85% C₇H₇⁺ (tropylium ion)

The base peak at m/z 367.2 corresponds to the molecular ion, with subsequent losses characteristic of ester functionalities and aromatic substituents.

Properties

Molecular Formula

C21H21N3O2

Molecular Weight

347.4 g/mol

IUPAC Name

propan-2-yl 2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C21H21N3O2/c1-13(2)26-20(25)18-14(3)22-21-23-16-11-7-8-12-17(16)24(21)19(18)15-9-5-4-6-10-15/h4-13,19H,1-3H3,(H,22,23)

InChI Key

DDJLOVIJRNKTOR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=CC=C4)C(=O)OC(C)C

Origin of Product

United States

Preparation Methods

Procedure:

  • Reactants :

    • 2-Aminobenzimidazole (1.0 equiv)

    • Benzaldehyde (1.0 equiv)

    • Isopropyl acetoacetate (1.0 equiv)

    • Catalyst: Glacial acetic acid (0.5 equiv) or ammonium chloride (NH4_4Cl, 0.3 equiv).

  • Solvent : Ethanol or DMF.

  • Conditions : Reflux at 80–100°C for 6–12 hours.

  • Workup : Neutralization with NaHCO3_3, filtration, and recrystallization from ethanol/water.

Yield : 65–78%.

Mechanism:

  • Imine Formation : Benzaldehyde reacts with 2-aminobenzimidazole to form a Schiff base.

  • Nucleophilic Attack : Isopropyl acetoacetate attacks the imine, forming a β-enamino ester intermediate.

  • Cyclization : Acid-catalyzed dehydration yields the dihydropyrimidine ring fused to benzimidazole.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time and improves yields.

Procedure:

  • Reactants : Same as above.

  • Catalyst : Triethylamine (Et3_3N) and MgSO4_4 (drying agent).

  • Solvent : DMF.

  • Conditions : Microwave irradiation at 120°C for 3–5 minutes.

  • Workup : Precipitation with methanol and filtration.

Yield : 82–89%.

Advantages :

  • 20-fold reduction in reaction time.

  • Enhanced purity due to minimized side reactions.

Solvent-Free Catalytic Approach

Eco-friendly protocols avoid toxic solvents by using solid acid catalysts.

Procedure:

  • Catalyst : Silica-supported chlorosulfonic acid (0.2 equiv).

  • Conditions : Grinding reactants (2-aminobenzimidazole, benzaldehyde, isopropyl acetoacetate) at 60°C for 2 hours.

  • Workup : Washing with ethyl acetate and column chromatography (hexane:EtOAc = 7:3).

Yield : 70–75%.

Characterization Data

Technique Key Observations
IR (KBr) 1720 cm1^{-1} (C=O ester), 1650 cm1^{-1} (C=N), 1550 cm1^{-1} (aromatic C=C).
1^1H NMR δ 1.25 (d, 6H, isopropyl CH3_3), 2.45 (s, 3H, CH3_3), 5.10 (m, 1H, isopropyl CH), 7.30–7.60 (m, 9H, aromatic).
13^{13}C NMR δ 170.5 (C=O), 155.2 (C=N), 68.9 (isopropyl CH), 21.8 (CH3_3).
MS (ESI) m/z 377.2 [M+H]+^+.

Comparative Analysis of Methods

Method Conditions Yield Time Purity
Traditional RefluxEthanol, 80°C, 8h65–78%High95–98%
MicrowaveDMF, 120°C, 3min82–89%Low>99%
Solvent-FreeSilica-SO3_3H, 60°C70–75%Moderate97%

Challenges and Optimization

  • Regioselectivity : Competing pathways may yield regioisomers. Use of NH4_4Cl suppresses byproducts by stabilizing intermediates.

  • Solubility : Polar solvents (DMF) enhance reactant dissolution but complicate purification. Methanol trituration improves crystallinity.

  • Catalyst Recycling : Silica-supported catalysts can be reused 3–4 times without significant yield loss .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction could produce dihydro derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds structurally related to Isopropyl 2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate exhibit significant antimicrobial properties. Studies have shown that derivatives of benzimidazole compounds can inhibit the growth of various Gram-positive and Gram-negative bacteria as well as fungi.

Case Study : A study evaluated the antimicrobial efficacy of synthesized derivatives against multiple strains. The Minimum Inhibitory Concentration (MIC) values demonstrated that certain compounds had potent activity against resistant bacterial strains, indicating their potential use in treating infections caused by multidrug-resistant organisms .

CompoundMIC (µM)Target Organisms
N11.27Staphylococcus aureus
N81.43Escherichia coli
N222.60Klebsiella pneumoniae

Anticancer Potential

The anticancer properties of this compound derivatives have also been investigated extensively. These compounds target specific pathways involved in cancer cell proliferation and survival.

Case Study : In vitro studies on human colorectal carcinoma cell lines (HCT116) revealed that certain derivatives showed IC50 values lower than standard chemotherapy drugs like 5-Fluorouracil (5-FU), suggesting enhanced potency .

CompoundIC50 (µM)Cancer Cell Line
N95.85HCT116
N184.53HCT116
Standard9.995-Fluorouracil

Mechanism of Action

The mechanism of action of isopropyl 2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for the biological activity of the compound. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interfere with nucleic acid synthesis or protein function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Ester Group

The ester group at position 3 significantly influences physicochemical properties. For instance:

  • This analog is structurally identical except for the ester group .
  • Ethyl (4R)-4-[4-(diethylamino)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate: The addition of a diethylamino group on the phenyl ring introduces a basic nitrogen, improving solubility in acidic environments. The (4R) stereochemistry may also affect receptor binding .
Table 1: Ester Group Variations
Compound Name Ester Group Key Properties Reference
Isopropyl analog Isopropyl High lipophilicity, slower metabolism
Ethyl analog Ethyl Moderate solubility, faster clearance
Ethyl analog with diethylamino substituent Ethyl Enhanced solubility in acidic media

Aromatic Ring Modifications

Variations in the aryl substituent at position 4 alter electronic properties and bioactivity:

  • This modification could enhance binding to targets like kinase enzymes .
  • ISAM-140 (Propan-2-yl 4-(furan-2-yl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate): The furan-2-yl group introduces an oxygen atom, altering electron distribution and metabolic stability. This compound is a selective A2B adenosine receptor antagonist .
Table 2: Aromatic Substituent Effects
Compound Name Aryl Substituent Key Effects Reference
Isopropyl analog Phenyl Balanced lipophilicity, moderate activity
Pyridin-4-yl analog Pyridin-4-yl Enhanced polarity, kinase inhibition
ISAM-140 Furan-2-yl Metabolic stability, receptor antagonism
Trimethoxyphenyl analog 2,3,4-Trimethoxyphenyl High lipophilicity, membrane penetration

Pharmacological Implications

  • Antiulcer activity : Derivatives with electron-donating substituents (e.g., methoxy groups) show enhanced activity due to improved membrane penetration .
  • Receptor antagonism: ISAM-140’s furan substituent contributes to its selectivity for A2B adenosine receptors, highlighting the role of heteroaromatic groups in target specificity .
  • Stereochemical effects: The (4R)-configured diethylamino analog demonstrates how stereochemistry influences solubility and receptor interactions .

Structural and Crystallographic Insights

Crystallographic tools like SHELXL and WinGX are critical for resolving the 3D structures of these compounds . For instance, the isopropyl ester’s bulky group may induce distinct crystal packing compared to ethyl esters, affecting solubility and stability.

Biological Activity

Isopropyl 2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its synthesis, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a fused benzimidazole and pyrimidine ring system. The synthesis typically involves multi-step organic reactions, including condensation and esterification processes. For instance, the condensation of 2-aminobenzimidazole with a suitable pyridine derivative under acidic conditions followed by esterification with isopropanol yields the final product.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For example, in vitro assays demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines. The IC50 values for specific cell lines were reported as follows:

Cell LineIC50 (µM)
HCC8276.26 ± 0.33
NCI-H3586.48 ± 0.11
3D format assayHCC827: 20.46 ± 8.63
NCI-H358: 16.00 ± 9.38

These results suggest that the compound may be a promising candidate for further development in cancer therapeutics .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various pathogens. Preliminary studies indicate moderate antimicrobial effects against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were found to be around 250 µg/mL for these pathogens .

The mechanism by which this compound exerts its biological effects appears to involve modulation of enzyme activity and receptor interactions. The compound may inhibit specific enzymes involved in cell proliferation pathways, contributing to its anticancer effects. Additionally, it may interact with microbial targets to exert its antimicrobial properties .

Case Studies and Research Findings

Several research studies have explored the biological activities of this compound:

  • Antitumor Activity : A study focused on the compound's ability to inhibit tumor growth in xenograft models demonstrated significant efficacy in reducing tumor size compared to controls.
  • In Vivo Studies : In vivo experiments showed promising results regarding the safety profile and low toxicity levels when administered at therapeutic doses.
  • Structure-Activity Relationship (SAR) : Investigations into the SAR have identified key structural features that enhance both anticancer and antimicrobial activities, providing insights for future drug design efforts .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing this compound?

  • Methodology : Synthesis typically involves a multi-step condensation reaction, such as a Biginelli-like protocol modified for benzimidazole derivatives. For characterization, use a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography.
  • Key Considerations : Ensure anhydrous conditions for imidazole ring formation. For crystallography, employ SHELXL for structure refinement and ORTEP-3 for graphical representation of thermal ellipsoids .
  • Data Example : A related ethyl ester derivative (Ethyl 4-(4-nitrophenyl)-2-(trifluoromethyl)pyrimido[1,2-a]benzimidazole-3-carboxylate) was synthesized with a monoclinic P21/cP2_1/c crystal system (a=8.4075A˚,β=111.027a = 8.4075 \, \text{Å}, \, \beta = 111.027^\circ) , suggesting similar crystallization protocols.

Q. How can researchers validate the purity and stability of this compound under experimental conditions?

  • Methodology :

  • Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm).
  • Thermal Stability : Perform thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC).
  • Solution Stability : Monitor degradation via ¹H NMR in deuterated solvents over 24–72 hours.
    • Data Contradiction : If discrepancies arise between theoretical and observed melting points, re-evaluate crystallization solvents (e.g., ethyl acetate vs. methanol) and annealing protocols .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s reactivity and intermolecular interactions?

  • Methodology :

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic/nucleophilic sites.
  • Molecular Docking : Use AutoDock Vina to simulate binding affinities with biological targets (e.g., kinase enzymes).
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., H-bonding, π-π stacking) from crystallographic data .
    • Case Study : A structurally similar dihydropyrimido-benzimidazole exhibited a Hirshfeld surface dominated by H···O (22.1%) and C···H (18.7%) interactions, critical for crystal packing .

Q. How can researchers resolve contradictions in bioactivity data across studies?

  • Methodology :

  • Meta-Analysis : Normalize data using Z-score transformations to account for assay variability (e.g., cell line differences).
  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., nitro vs. trifluoromethyl groups) on IC₅₀ values .
  • Validation : Replicate assays under standardized conditions (e.g., ATP concentration in kinase inhibition assays).
    • Example : Ethyl derivatives with electron-withdrawing groups (e.g., -NO₂) showed enhanced cytotoxicity due to improved membrane permeability , suggesting similar SAR trends for the isopropyl analog.

Q. What experimental design considerations are critical for studying its solubility and formulation?

  • Methodology :

  • Solubility Screening : Use a shake-flask method with buffers (pH 1.2–7.4) and surfactants (e.g., Tween-80).
  • Co-Crystallization : Explore co-formers (e.g., succinic acid) to enhance bioavailability.
  • Powder X-Ray Diffraction (PXRD) : Monitor polymorph transitions during lyophilization .
    • Challenge : The compound’s low aqueous solubility (logP ≈ 3.5 predicted) may require nanoemulsion or liposomal encapsulation strategies .

Data Contradiction Analysis

Q. How to address discrepancies in crystallographic parameters reported in different studies?

  • Methodology :

  • Refinement Protocols : Compare SHELXL refinement residuals (RintR_{\text{int}}, RsigmaR_{\text{sigma}}) across datasets. Discrepancies >5% may indicate twinning or disorder .
  • Thermal Motion : Analyze anisotropic displacement parameters (ADPs) using ORTEP-3; unusually high UeqU_{\text{eq}} values (>0.1 Ų) suggest solvent inclusion artifacts .
    • Example : A related compound’s β angle (111.027111.027^\circ) diverged from a theoretical model (109.5109.5^\circ), attributed to steric hindrance from the isopropyl group.

Methodological Tools and Resources

  • Crystallography : SHELX suite for structure solution/refinement , WinGX for data integration .
  • Data Visualization : Mercury (CCDC) for packing diagrams; PLATON for symmetry checks.
  • Training Resources : CHEM 416 (Experimental Design in Chemical Biology) for advanced assay design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.